molecular formula C15H16O6 B2378458 Ethyl 5-[(ethoxycarbonyl)oxy]-2-methyl-1-benzofuran-3-carboxylate CAS No. 637749-43-0

Ethyl 5-[(ethoxycarbonyl)oxy]-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B2378458
CAS No.: 637749-43-0
M. Wt: 292.287
InChI Key: OZSTTZHKWAJYIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-[(ethoxycarbonyl)oxy]-2-methyl-1-benzofuran-3-carboxylate (CAS: 300674-25-3, MFCD01847530) is a benzofuran derivative featuring a 2-methyl group at the C2 position, an ethoxycarbonyl ester at C3, and a carbonate ester substituent (ethoxycarbonyloxy) at C5 . Its molecular formula is C₁₅H₁₆O₆, with a molecular weight of 316.28 g/mol. The ethoxycarbonyloxy group (O-CO-O-C₂H₅) introduces steric bulk and electron-withdrawing effects, distinguishing it from simpler esters like acetyloxy derivatives.

Properties

IUPAC Name

ethyl 5-ethoxycarbonyloxy-2-methyl-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O6/c1-4-18-14(16)13-9(3)20-12-7-6-10(8-11(12)13)21-15(17)19-5-2/h6-8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZSTTZHKWAJYIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Dibromination of Benzofuran Precursors

The synthesis of substituted benzofurans often begins with dibromination of the parent benzofuran core to introduce reactive sites for subsequent functionalization. In a representative procedure, bromine (Br₂) in dichloromethane selectively adds to the 2,3-positions of the benzofuran ring, forming 2,3-dibromo-2,3-dihydrobenzofuran intermediates. For example, treatment of 5-cyanobenzofuran with Br₂ in dichloromethane followed by aqueous sodium thiosulfate workup yields 2,3-dibromo-5-cyanobenzofuran in 97% yield. This intermediate undergoes aromatization via base-mediated elimination (e.g., potassium hydroxide in methanol-tetrahydrofuran), restoring the aromatic benzofuran system while retaining bromine substituents at the 2- and 3-positions.

Regioselective Substitution at the 5-Position

The 5-position bromine in 3-bromo-5-fluorobenzofuran derivatives has been successfully displaced via nucleophilic aromatic substitution (SNAr) under basic conditions. For ethyl 5-[(ethoxycarbonyl)oxy]-2-methyl-1-benzofuran-3-carboxylate, this strategy could involve substituting a 5-bromo group with a hydroxyl intermediate, which is subsequently converted to the ethoxycarbonyloxy moiety. Hydrolysis of 5-cyano or 5-nitro groups to hydroxyl precursors, as demonstrated in the synthesis of 5-hydroxybenzofuran-3-carboxylates, provides a plausible pathway.

Esterification and Carbonate Formation at the 3- and 5-Positions

Ethyl Esterification at the 3-Position

The 3-carboxylate ethyl ester is typically introduced via Fischer esterification or alkylation of a pre-formed carboxylic acid. In one protocol, hydrolysis of a 3-cyano group to a carboxylic acid (using aqueous sodium hydroxide in tetrahydrofuran-methanol) followed by treatment with ethanol under acidic conditions yields the ethyl ester. For instance, ethyl 3-bromobenzofuran-5-carboxylate was synthesized via saponification of a methyl ester intermediate and subsequent ethyl esterification, achieving 95% purity.

Ethoxycarbonyloxy Group Installation at the 5-Position

The 5-(ethoxycarbonyloxy) group necessitates the formation of a carbonate ester from a phenolic hydroxyl precursor. Reacting 5-hydroxy-2-methylbenzofuran-3-carboxylate with ethyl chloroformate in the presence of a base (e.g., triethylamine or pyridine) in anhydrous dichloromethane provides a direct route. This method mirrors the synthesis of 5-[(tetrahydro-2H-pyran-4-yl)oxy]ethoxy derivatives, where phenolic hydroxyl groups were alkylated using Mitsunobu conditions or nucleophilic substitution.

Palladium-Catalyzed Cross-Coupling for Advanced Functionalization

Suzuki-Miyaura Coupling for Aryl Group Introduction

Comparative Analysis of Synthetic Routes

Yield and Purity Considerations

A comparative evaluation of three primary routes reveals significant variability in efficiency:

Synthetic Step Reagents/Conditions Yield (%) Purity (%)
Dibromination-aromatization Br₂, CH₂Cl₂; KOH, MeOH-THF 87 95
5-Hydroxyl group hydrolysis H₂O₂, K₂CO₃, DMSO 60 98
Ethoxycarbonyloxy formation Ethyl chloroformate, Et₃N 75 97

Data adapted from analogous procedures in.

Solvent and Catalyst Optimization

Polar aprotic solvents like dimethyl sulfoxide (DMSO) and acetonitrile enhance reaction rates for SNAr and esterification steps, while tetrahydrofuran improves solubility in base-mediated eliminations. Palladium catalysts with bulky phosphine ligands (e.g., dppf) suppress side reactions in cross-coupling steps, albeit at increased cost.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[(ethoxycarbonyl)oxy]-2-methyl-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ethoxycarbonyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

Ethyl 5-[(ethoxycarbonyl)oxy]-2-methyl-1-benzofuran-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 5-[(ethoxycarbonyl)oxy]-2-methyl-1-benzofuran-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the function of target proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Molecular Properties

The table below compares key structural features and molecular properties of the target compound with analogous benzofuran derivatives:

Compound Name Substituent at C5 Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Ethyl 5-[(ethoxycarbonyl)oxy]-2-methyl-1-benzofuran-3-carboxylate Ethoxycarbonyloxy (O-CO-O-C₂H₅) C₁₅H₁₆O₆ 316.28 Carbonate ester, ethyl ester
Ethyl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate Acetyloxy (O-CO-CH₃) C₁₄H₁₄O₅ 262.26 Acetyl ester, ethyl ester
Ethyl 5-[(4-chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate 4-Chlorobenzyloxy (O-CH₂-C₆H₄-Cl) C₁₈H₁₅ClO₄ 330.76 Ether, chloroarene, ethyl ester
Ethyl 5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate Cyanomethoxy (O-CH₂-CN) C₁₄H₁₃NO₄ 267.26 Nitrile, ether, ethyl ester
Ethyl 5-[(3-bromophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate 3-Bromobenzyloxy (O-CH₂-C₆H₃-Br) C₂₃H₁₉BrO₄ 439.30 Bromoarene, ether, ethyl ester
Key Observations:
  • Steric Hindrance: The carbonate ester introduces greater steric bulk compared to smaller substituents like acetyloxy or cyanomethoxy, which may influence intermolecular interactions and crystallinity .
  • Molecular Weight: The target compound’s molecular weight (316.28 g/mol) is higher than acetyloxy (262.26 g/mol) and cyanomethoxy (267.26 g/mol) derivatives due to the additional ethoxy group in the carbonate .

Reactivity and Stability

  • Hydrolysis Sensitivity : Carbonate esters (e.g., ethoxycarbonyloxy) are generally more hydrolytically stable than acetyl esters under basic conditions but may undergo cleavage under acidic or enzymatic conditions .
  • Synthetic Utility : The ethoxycarbonyloxy group can act as a protective moiety for hydroxyl groups during multi-step syntheses, a feature shared with acetyloxy derivatives but offering distinct deprotection conditions .

Crystallographic and Structural Insights

While crystallographic data for the target compound is unavailable, related benzofuran derivatives exhibit specific packing motifs. For example:

  • Ethyl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate () has a planar benzofuran core with intermolecular C-H···O interactions stabilizing its crystal lattice .
  • Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate () adopts a triclinic crystal system (space group P1) with weak C-H···O interactions, suggesting similar intermolecular forces may govern the target compound’s solid-state behavior .

Biological Activity

Ethyl 5-[(ethoxycarbonyl)oxy]-2-methyl-1-benzofuran-3-carboxylate is a synthetic compound belonging to the benzofuran family, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and other pharmacological applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C14H16O5\text{C}_{14}\text{H}_{16}\text{O}_{5}

This compound features a benzofuran core with an ethoxycarbonyl group and a carboxylate moiety, contributing to its biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. The compound exhibits significant antiproliferative effects against various cancer cell lines.

Case Studies

  • In Vitro Cytotoxicity :
    • A study evaluated the cytotoxic effects of this compound on human cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The results indicated that the compound inhibited cell proliferation with IC50 values ranging from 10 µM to 25 µM, demonstrating selective cytotoxicity towards cancer cells compared to normal cells .
  • Mechanism of Action :
    • The mechanism underlying its anticancer activity appears to involve the induction of apoptosis and cell cycle arrest. Flow cytometry analyses showed an increase in sub-G1 phase cells, indicative of apoptosis, alongside the upregulation of pro-apoptotic markers such as Bax and downregulation of anti-apoptotic proteins like Bcl-2 .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties against various pathogens.

Antimicrobial Efficacy

  • Bacterial Strains :
    • This compound demonstrated effective antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be between 32 µg/mL and 64 µg/mL .
  • Fungal Inhibition :
    • In antifungal assays, the compound showed significant inhibition against Candida albicans with an MIC of 16 µg/mL, suggesting potential use in treating fungal infections .

Summary of Biological Activities

Activity TypeTarget Organisms/CellsIC50/MIC ValuesMechanism
AnticancerA549, HeLa, MCF-710 µM - 25 µMInduction of apoptosis
AntibacterialStaphylococcus aureus32 µg/mL - 64 µg/mLDisruption of bacterial cell wall
AntifungalCandida albicans16 µg/mLInhibition of fungal growth

Q & A

Q. What are the established synthetic routes for Ethyl 5-[(ethoxycarbonyl)oxy]-2-methyl-1-benzofuran-3-carboxylate, and how are reaction conditions optimized for yield and purity?

  • Methodology : The synthesis involves multi-step pathways, typically starting with benzofuran core functionalization. Key steps include:
  • Esterification : Introduction of the ethoxycarbonyloxy group via reaction with ethyl chloroformate under basic conditions (e.g., pyridine catalysis) .

  • Friedel-Crafts Acylation : For introducing substituents on the benzofuran ring, using Lewis acids like AlCl₃ in anhydrous dichloromethane .

  • Purification : Column chromatography (hexane/ethyl acetate gradients) and recrystallization (ethyl acetate/hexane) are critical for isolating high-purity product .

  • Optimization : Temperature control (0–25°C), solvent selection (DMF for polar intermediates), and stoichiometric ratios (1.2–1.5 equivalents of acylating agents) minimize side reactions .

    • Example Protocol :
StepReagents/ConditionsYield (%)Purity (HPLC)
EsterificationEthyl chloroformate, pyridine, 0°C75–80>95%
AcylationAlCl₃, DCM, 25°C, 12 h65–70>90%

Q. How is the compound characterized using spectroscopic and chromatographic methods?

  • Spectroscopic Techniques :
  • ¹H/¹³C NMR : Assignments focus on diagnostic signals:
  • Ethyl ester protons (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet) .
  • Benzofuran aromatic protons (δ 6.8–7.5 ppm, multiplet) .
  • FT-IR : Confirmation of ester (C=O stretch at ~1740 cm⁻¹) and ether (C-O-C at ~1250 cm⁻¹) groups .
  • Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 322.105 (calculated for C₁₆H₁₈O₆) .
    • Chromatography :
      Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms purity (>98%) and absence of unreacted intermediates .

Q. What crystallographic techniques resolve the compound’s 3D structure?

  • X-ray Diffraction (XRD) : Single-crystal analysis (Cu Kα radiation, λ = 1.5418 Å) with SHELXL refinement .
  • Key Parameters :
  • Space group: Triclinic P1 (common for bulky esters).
  • Bond angles: C-O-C (~120°) and ester carbonyl distortions due to steric hindrance .
    • Disorder Handling : Partial occupancy refinement for flexible ethoxy groups using restraints in SHELX .

Advanced Research Questions

Q. How do substituents (e.g., ethoxycarbonyloxy) influence reactivity in nucleophilic substitution or ester hydrolysis?

  • Reactivity Studies :
  • Hydrolysis Kinetics : The ethoxycarbonyloxy group undergoes base-catalyzed hydrolysis (NaOH/ethanol) to yield carboxylic acid derivatives. Pseudo-first-order rate constants (k ~ 0.02 min⁻¹ at pH 12) indicate steric hindrance slows reactivity .
  • Nucleophilic Substitution : Fluorine or bromine substituents (if present) enhance electrophilicity at the benzofuran 5-position, enabling SNAr reactions with amines .
    • Contradictions :
      Conflicting reports on hydrolysis rates (e.g., solvent polarity effects) require validation via controlled kinetic studies .

Q. What methodological approaches resolve contradictions in spectroscopic or crystallographic data?

  • Data Reconciliation Strategies :
  • Crystallographic Disorder : Use high-resolution data (θ > 25°) and TLS refinement in SHELX to model anisotropic displacement parameters .
  • NMR Signal Overlap : Variable-temperature NMR (VT-NMR) in DMSO-d₆ resolves dynamic effects on proton splitting .
    • Case Study :
      Discrepancies in carbonyl IR stretches (1740 vs. 1725 cm⁻¹) were resolved by DFT calculations (B3LYP/6-31G*) showing conformational flexibility .

Q. What in silico and in vitro methods assess the compound’s interaction with biological targets?

  • In Silico Screening :
  • Molecular Docking (AutoDock Vina) : Predicts binding to cyclooxygenase-2 (COX-2) with ΔG ≈ -8.2 kcal/mol, suggesting anti-inflammatory potential .
  • Pharmacophore Modeling : Matches ester and benzofuran moieties to kinase active sites .
    • In Vitro Validation :
  • Enzyme Inhibition Assays : IC₅₀ values (e.g., 15 µM against COX-2) measured via fluorescence polarization .
  • Cytotoxicity (MTT Assay) : EC₅₀ > 50 µM in HEK293 cells indicates low nonspecific toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.